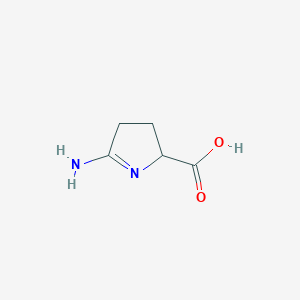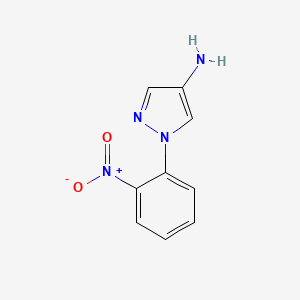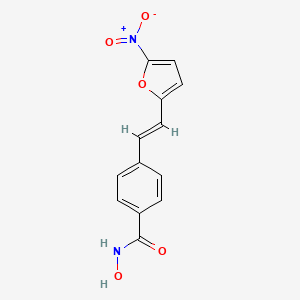
N-(2-Phenylacetoxy)-2-(quinolin-8-yloxy)acetimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Phenylacetoxy)-2-(quinolin-8-yloxy)acetimidamide is an organic compound that belongs to the class of imidamides This compound is characterized by the presence of a phenylacetoxy group and a quinolin-8-yloxy group attached to an acetimidamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Phenylacetoxy)-2-(quinolin-8-yloxy)acetimidamide typically involves the following steps:
Formation of the Phenylacetoxy Group: This can be achieved by reacting phenylacetic acid with an appropriate alcohol in the presence of a dehydrating agent such as thionyl chloride.
Introduction of the Quinolin-8-yloxy Group: This step involves the reaction of quinoline-8-ol with a suitable halogenated intermediate to form the quinolin-8-yloxy moiety.
Formation of the Acetimidamide Backbone: The final step involves the reaction of the phenylacetoxy and quinolin-8-yloxy intermediates with an acetimidamide precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Phenylacetoxy)-2-(quinolin-8-yloxy)acetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated intermediates and nucleophiles or electrophiles under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(2-Phenylacetoxy)-2-(quinolin-8-yloxy)acetimidamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Phenylacetoxy)-2-(quinolin-8-yloxy)acetamide: Similar structure but with an acetamide group instead of an acetimidamide group.
N-(2-Phenylacetoxy)-2-(quinolin-8-yloxy)acetonitrile: Similar structure but with an acetonitrile group instead of an acetimidamide group.
Uniqueness
N-(2-Phenylacetoxy)-2-(quinolin-8-yloxy)acetimidamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C19H17N3O3 |
|---|---|
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] 2-phenylacetate |
InChI |
InChI=1S/C19H17N3O3/c20-17(22-25-18(23)12-14-6-2-1-3-7-14)13-24-16-10-4-8-15-9-5-11-21-19(15)16/h1-11H,12-13H2,(H2,20,22) |
Clave InChI |
BLTDXDVPLRTBIF-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CC(=O)O/N=C(/COC2=CC=CC3=C2N=CC=C3)\N |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)ON=C(COC2=CC=CC3=C2N=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12887595.png)
![2-(Bromomethyl)-6-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12887597.png)
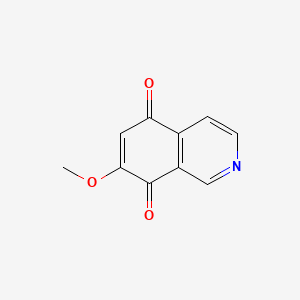
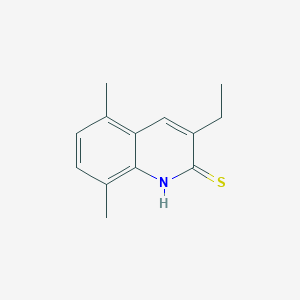
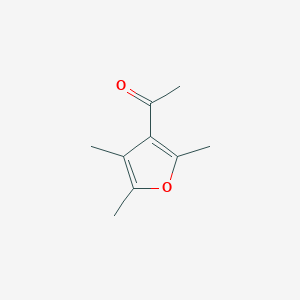

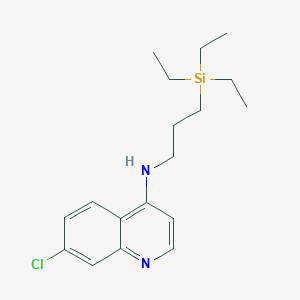
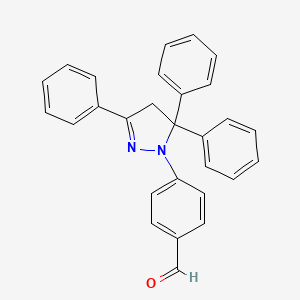
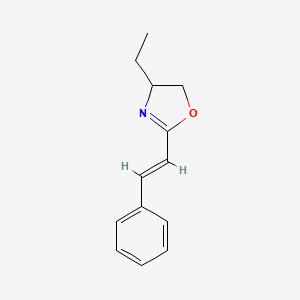
![Benzoic acid, 3-(1-propynyl)-, 2-[2-(2-methoxyethoxy)ethoxy]ethyl ester](/img/structure/B12887649.png)
